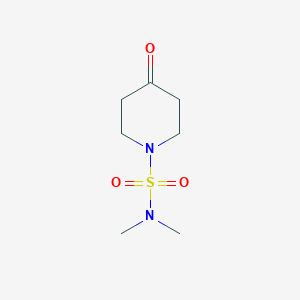

N,N-二甲基-4-氧代哌啶-1-磺酰胺

描述

“N,N-dimethyl-4-oxopiperidine-1-sulfonamide” is a versatile chemical compound used in various scientific research. With its exceptional properties, it finds applications in fields like pharmaceuticals, organic synthesis, and medicinal chemistry .

Synthesis Analysis

The synthesis of sulfonamide derivatives, which could potentially include “N,N-dimethyl-4-oxopiperidine-1-sulfonamide”, has been carried out by the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids as nucleophiles .Molecular Structure Analysis

The molecular formula of “N,N-dimethyl-4-oxopiperidine-1-sulfonamide” is C7H14N2O3S, and its molecular weight is 206.26 . The IUPAC name is N,N-dimethyl-4-oxo-1-piperidinecarboxamide .Physical And Chemical Properties Analysis

“N,N-dimethyl-4-oxopiperidine-1-sulfonamide” is a powder with a melting point of 50-52 degrees Celsius .科学研究应用

化学合成和反应

N,N-二甲基-4-氧代哌啶-1-磺酰胺参与各种化学合成过程。Fu 等人(2019 年)的一项研究描述了 N-烷基 4-氧代哌啶鎓盐的双分子内 C-N 键断裂,这一过程对于生产不对称叔磺酰胺(包括 N,N-二甲基-4-氧代哌啶-1-磺酰胺衍生物)很重要。该反应很重要,因为它不含金属和氧化剂,突出了有机合成中一种高效且更清洁的方法(Fu et al., 2019).

电化学研究

N,N-二甲基-4-氧代哌啶-1-磺酰胺及其衍生物的电化学行为是另一个感兴趣的领域。Asirvatham 和 Hawley(1974 年)对这些化合物的氧化还原行为进行了一项研究,发现叔磺酰胺发生可逆还原,这对于理解这些物质的电化学性质至关重要。这些知识在材料科学和电化学等领域至关重要(Asirvatham & Hawley, 1974).

抗氧化和神经保护特性

Randazzo 等人(2011 年)的一项研究调查了 N,N-二甲基-4-氧代哌啶-1-磺酰胺衍生物的神经保护特性。这些化合物显示出保护视网膜细胞免受光损伤的潜力,表明它们可用于治疗年龄相关性黄斑变性等疾病(Randazzo et al., 2011).

在有机反应中的应用

N,N-二甲基-4-氧代哌啶-1-磺酰胺也用于各种有机反应。Yeşildağ 等人(2014 年)描述了以硫酸为催化剂的一锅法合成吖啶磺酰胺化合物。该过程举例说明了 N,N-二甲基-4-氧代哌啶-1-磺酰胺在促进有效有机合成中的作用(Yeşildağ et al., 2014).

光物理和阴离子传感特性

Lin 等人(2007 年)探讨了喹喔啉双(磺酰胺)功能化受体的光物理和阴离子传感特性,其中包括 N,N-二甲基-4-氧代哌啶-1-磺酰胺衍生物。这些化合物可以与各种阴离子相互作用,在传感技术和材料科学中提供潜在应用(Lin et al., 2007).

安全和危害

作用机制

Target of Action

N,N-dimethyl-4-oxopiperidine-1-sulfonamide is a sulfonamide derivative . Sulfonamides are known to target anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

Sulfonamides, including N,N-dimethyl-4-oxopiperidine-1-sulfonamide, act as bacteriostatic agents . They inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA) for the binding site of dihydropteroate synthetase . This prevents the formation of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is necessary for the synthesis of purines and pyrimidines and thus DNA synthesis .

Biochemical Pathways

The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway . By inhibiting this pathway, sulfonamides prevent the formation of essential nucleotides, thereby inhibiting DNA synthesis and cell division .

Pharmacokinetics

Sulfonamides in general are known to be well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of folic acid synthesis by N,N-dimethyl-4-oxopiperidine-1-sulfonamide leads to a decrease in the availability of purines and pyrimidines, which are necessary for DNA synthesis . This results in the inhibition of bacterial cell division and growth .

Action Environment

The action, efficacy, and stability of N,N-dimethyl-4-oxopiperidine-1-sulfonamide can be influenced by various environmental factors. In general, factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of drugs .

属性

IUPAC Name |

N,N-dimethyl-4-oxopiperidine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3S/c1-8(2)13(11,12)9-5-3-7(10)4-6-9/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEEKOLHUQGSLIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385669.png)

![N-[4-(Pentyloxy)benzyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385670.png)

![1-[4-(Hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1385677.png)

![N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-propoxybenzyl)amine](/img/structure/B1385682.png)

![N1-[2-(3,4-dimethylphenoxy)ethyl]-N4,N4-diethyl-1,4-benzenediamine](/img/structure/B1385683.png)

amine](/img/structure/B1385689.png)

![2-Butoxy-N-[2-(2,5-dimethylphenoxy)ethyl]aniline](/img/structure/B1385691.png)